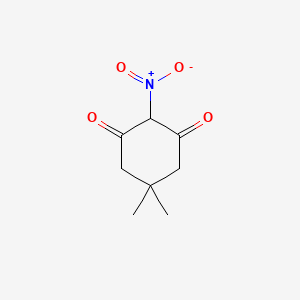![molecular formula C19H23ClN2O B3822288 3-(4-chlorobutanoyl)-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B3822288.png)
3-(4-chlorobutanoyl)-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole
Overview
Description
Indolocarbazoles are a class of heterocyclic compounds which include in their structure a planar ring system consisting of indole and carbazole elements . They exhibit a number of significant biological properties, including antitumor activity, antibacterial and antifungal activity, and antiviral activity .
Synthesis Analysis
The synthesis of indolocarbazoles has been approached in a variety of ways, leading to advances in chemical methodology . For example, a classic laboratory organic synthesis for carbazole is the Borsche–Drechsel cyclization .Molecular Structure Analysis
Indolocarbazoles have a planar ring system consisting of indole and carbazole elements . The class of indolocarbazoles includes five subclasses of compounds that differ in the structure of the flat aromatic ring system .Chemical Reactions Analysis
Various carbazoles can be synthesized from substituted biaryl azides at 60°C using Rh 2 (OCOC 3 F 7) 4 or Rh 2 (OCOC 7 H 15) 4 as catalysts . Double Cu-catalyzed C-N coupling reactions of 2,2′-dibromobiphenyl and amines enable an efficient synthesis of carbazole derivatives .Mechanism of Action
Future Directions
While specific future directions for “3-(4-chlorobutanoyl)-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole” are not available, indolo[3,2,1-jk]carbazole-based materials have been used as host materials in PhOLED devices , indicating potential applications in the field of organic light-emitting diodes .
properties
IUPAC Name |
4-chloro-1-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O/c1-13-7-8-16-15(12-13)14-4-2-5-17-19(14)22(16)11-10-21(17)18(23)6-3-9-20/h7-8,12,17H,2-6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGYTIJQTMPURC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)C(=O)CCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-{2-[2-(hydroxymethyl)-1-piperidinyl]ethyl}benzamide](/img/structure/B3822211.png)

![2-[(2-methoxyphenyl)(4H-1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B3822227.png)
![3-{[(2,5-dichlorophenyl)amino]carbonyl}-2-pyrazinecarboxylic acid](/img/structure/B3822237.png)
![2-benzyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3822245.png)

![N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-beta-alanine](/img/structure/B3822250.png)





![N-methyl-N-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B3822313.png)
![2-[(4-oxo-2,5-cyclohexadien-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione acetate](/img/structure/B3822316.png)